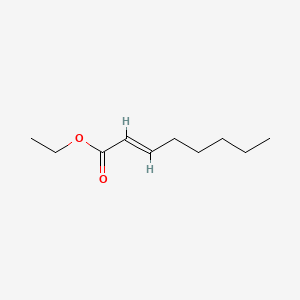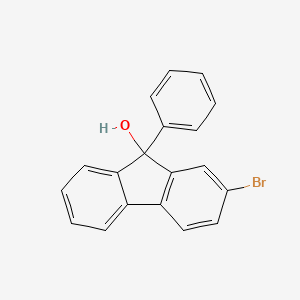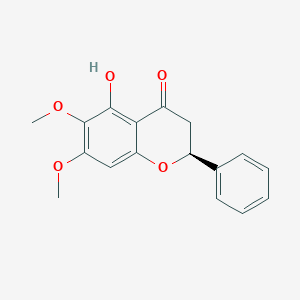![molecular formula C17H22O4 B3029713 [6]-Dehydrogingerdione CAS No. 76060-35-0](/img/structure/B3029713.png)
[6]-Dehydrogingerdione
描述
Start by searching for the compound in scientific databases or literature . Look for its common uses, where it’s found, and its importance in those contexts.
Synthesis Analysis
Investigate how the compound is synthesized . This could involve chemical reactions, catalysts used, conditions required, and the yield of the reaction.Molecular Structure Analysis
Examine the molecular structure of the compound . This includes its molecular formula, the arrangement of atoms, types of bonds, and any interesting structural features.Chemical Reactions Analysis
Identify the chemical reactions the compound undergoes . This includes its reactivity, types of reactions it undergoes, products formed, and conditions required for these reactions.Physical And Chemical Properties Analysis
Look into the physical and chemical properties of the compound . This includes its state at room temperature, color, solubility, melting point, boiling point, and reactivity.科学研究应用
Anti-Inflammatory Effects :[6]-Dehydrogingerdione has demonstrated significant anti-inflammatory effects. For example, in a study by Huang et al. (2014), it was found to significantly attenuate various pro-inflammatory mediators in lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages. This includes reducing levels of inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, interleukin 6, and tumor necrosis factor-α (Huang et al., 2014).
Anticancer Properties :Studies have shown that [6]-Dehydrogingerdione exhibits anticancer effects. In human hepatoblastoma Hep G2 cells, it sensitized the cells to TRAIL-induced apoptosis and up-regulated Ser-15 phosphorylation, as well as evoked p53 nuclear translocation (Chen et al., 2010). Another study on human breast cancer cells found that [6]-Dehydrogingerdione induced cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways (Hsu et al., 2010).
Cardiovascular Benefits :[6]-Dehydrogingerdione is also known for its cardiovascular benefits. It has been identified as a cholesteryl ester transfer protein (CETP) inhibitor, which may have implications in the treatment of dyslipidemia and cardiovascular diseases. For instance, El-seweidy et al. (2019) demonstrated its protective role against inflammatory status, platelet activation, and endothelial dysfunction in dyslipidemic rabbits (El-seweidy et al., 2019).
Neuroprotective Effects :The neuroprotective potential of [6]-Dehydrogingerdione has been explored as well. Yao et al. (2014) reported its efficacy in scavenging various free radicals and protecting against oxidative stress-induced neuronal cell damage. This study highlighted the activation of phase II enzymes as a potential mechanism for its neuroprotective properties (Yao et al., 2014).
Skin Health and Wound Healing :Additionally, [6]-Dehydrogingerdione has shown promise in promoting skin health and aiding in wound healing. Chen et al. (2013) found that it accelerated cellular proliferation and migration in human skin, suggesting its potential as a biofunctional healing agent (Chen et al., 2013).
安全和危害
未来方向
Explore the current research trends related to the compound and potential future directions . This could involve new applications of the compound, unsolved problems, or new methods of synthesis.
For each of these points, start by finding relevant papers . You can use databases like Google Scholar, PubMed, IEEE Xplore, and others. Review the abstracts to determine if a paper is relevant before reading it in detail. Remember to critically analyze the information and always consider the source’s credibility.
属性
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-11,20H,3-6,12H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHKHMSQCQHEN-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10822876 | |
| Record name | [6]-Dehydrogingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10822876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6]-Dehydrogingerdione | |
CAS RN |
76060-35-0 | |
| Record name | [6]-Dehydrogingerdione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76060-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6]-Dehydrogingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10822876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



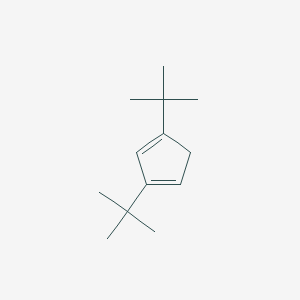


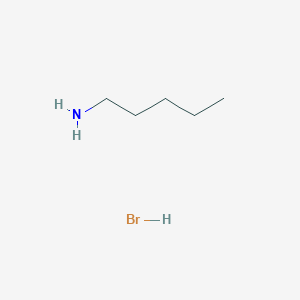
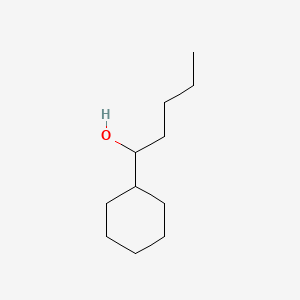
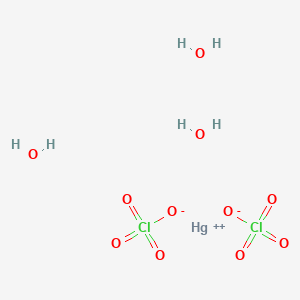
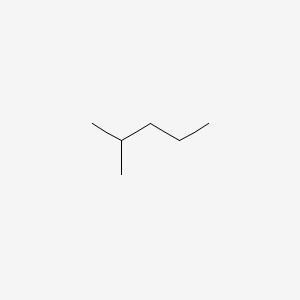
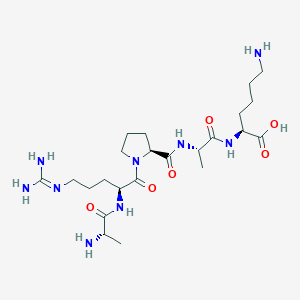
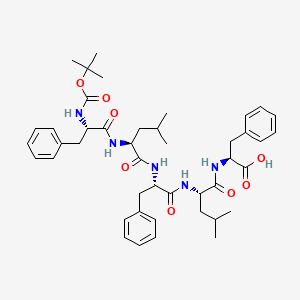
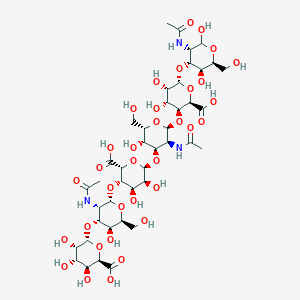
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
